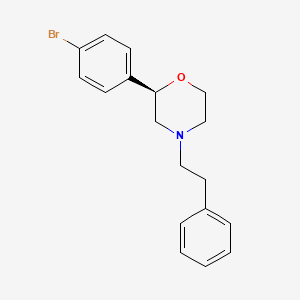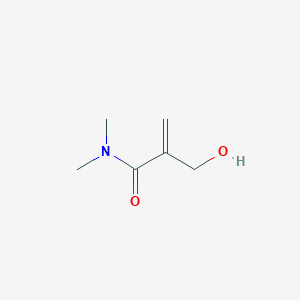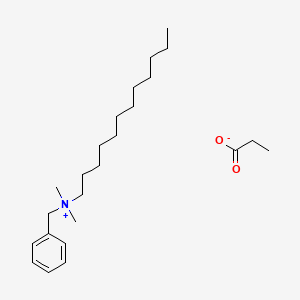![molecular formula C16H20N2O2 B14180534 Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]- CAS No. 849519-46-6](/img/structure/B14180534.png)
Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[45]dec-8-yl)ethyl]- is a complex organic compound that features a benzonitrile group attached to a spirocyclic structure containing nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]- typically involves multiple steps, starting with the preparation of the spirocyclic core. One common method involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with an appropriate benzonitrile derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitrile groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper complexes.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A related compound with a similar spirocyclic structure but lacking the benzonitrile group.
4-Piperidone ethylene acetal: Another spirocyclic compound with different functional groups.
1-N-Cbz-4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)piperidine: A derivative with additional protective groups.
Uniqueness
Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]- is unique due to its combination of a benzonitrile group with a spirocyclic structure containing both nitrogen and oxygen atoms. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Propriétés
Numéro CAS |
849519-46-6 |
|---|---|
Formule moléculaire |
C16H20N2O2 |
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl]benzonitrile |
InChI |
InChI=1S/C16H20N2O2/c17-13-15-3-1-2-14(12-15)4-7-18-8-5-16(6-9-18)19-10-11-20-16/h1-3,12H,4-11H2 |
Clé InChI |
ORWVQJMALIJSAC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC12OCCO2)CCC3=CC(=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-Bis[(pyrrolidin-1-yl)methyl]-1H-indole](/img/structure/B14180454.png)

![6-({[2-(Methylsulfanyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14180473.png)

![9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene](/img/structure/B14180482.png)
silane](/img/structure/B14180491.png)


![Tetrakis[3,5-bis(trifluoromethyl)phenyl]silane](/img/structure/B14180503.png)




